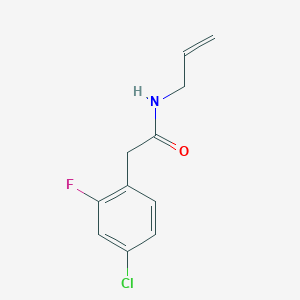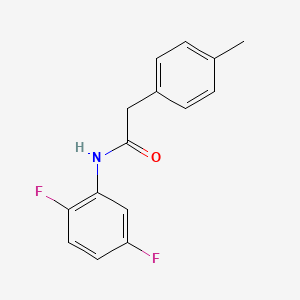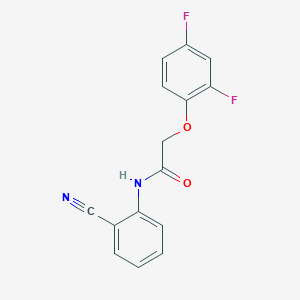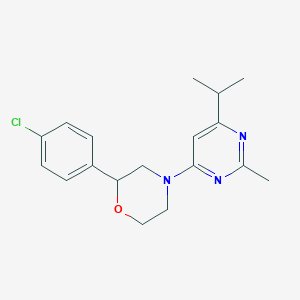
N-allyl-2-(4-chloro-2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-2-(4-chloro-2-fluorophenyl)acetamide, also known as ACY-1215, is a small molecule inhibitor that targets the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is involved in the regulation of various cellular processes, including protein degradation, cell motility, and immune response. ACY-1215 has been studied extensively for its potential applications in cancer therapy and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-allyl-2-(4-chloro-2-fluorophenyl)acetamide involves the inhibition of HDAC6, which leads to the accumulation of acetylated proteins. HDAC6 is involved in the deacetylation of tubulin, a protein that is essential for cell motility and division. Inhibition of HDAC6 leads to the accumulation of acetylated tubulin, which disrupts the cytoskeleton and induces apoptosis in cancer cells. N-allyl-2-(4-chloro-2-fluorophenyl)acetamide has also been shown to increase the levels of heat shock proteins, which play a role in protein folding and cellular stress response.
Biochemical and Physiological Effects:
N-allyl-2-(4-chloro-2-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-allyl-2-(4-chloro-2-fluorophenyl)acetamide induces apoptosis and inhibits cell proliferation. In neurodegenerative diseases, N-allyl-2-(4-chloro-2-fluorophenyl)acetamide has been shown to reduce the accumulation of toxic proteins and improve neuronal function. N-allyl-2-(4-chloro-2-fluorophenyl)acetamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-allyl-2-(4-chloro-2-fluorophenyl)acetamide in lab experiments include its high potency and selectivity for HDAC6, as well as its ability to induce apoptosis in cancer cells. However, N-allyl-2-(4-chloro-2-fluorophenyl)acetamide may have limitations in certain experimental settings, such as in vivo studies where its pharmacokinetics and toxicity need to be carefully evaluated.
Future Directions
There are several future directions for research on N-allyl-2-(4-chloro-2-fluorophenyl)acetamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression. Another area of interest is the investigation of N-allyl-2-(4-chloro-2-fluorophenyl)acetamide in other neurodegenerative diseases, such as Alzheimer's disease. Additionally, the development of new HDAC6 inhibitors with improved pharmacokinetics and toxicity profiles may lead to the discovery of more effective treatments for cancer and other diseases.
Synthesis Methods
The synthesis of N-allyl-2-(4-chloro-2-fluorophenyl)acetamide involves a multi-step process, starting from commercially available starting materials. The first step involves the formation of an amide bond between 4-chloro-2-fluoroaniline and allylamine. This intermediate is then converted to the final product through a series of steps involving acylation, reduction, and deprotection. The synthesis of N-allyl-2-(4-chloro-2-fluorophenyl)acetamide has been optimized for high yield and purity, making it a viable candidate for large-scale production.
Scientific Research Applications
The potential applications of N-allyl-2-(4-chloro-2-fluorophenyl)acetamide in cancer therapy have been extensively studied. HDAC6 inhibition has been shown to induce apoptosis in cancer cells, and N-allyl-2-(4-chloro-2-fluorophenyl)acetamide has been found to be effective against various types of cancer, including multiple myeloma and lymphoma. N-allyl-2-(4-chloro-2-fluorophenyl)acetamide has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Huntington's disease and Parkinson's disease.
properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO/c1-2-5-14-11(15)6-8-3-4-9(12)7-10(8)13/h2-4,7H,1,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVUFOSOVPZDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5314784.png)
![2-(5-{[5-(3,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5314788.png)
![N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5314803.png)



![2-ethyl-1-[2-(propylthio)benzoyl]piperidine](/img/structure/B5314826.png)
![methyl 2-(5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5314827.png)

![(3R)-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5314831.png)

![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5314860.png)
![1-[(dimethylamino)sulfonyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B5314867.png)
